Tetraethylammonium tetrachloroferrate(i&

Übersicht

Beschreibung

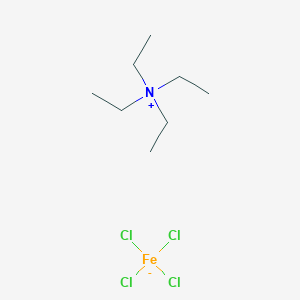

Tetraethylammonium tetrachloroferrate(i&, also known as tetraethylammonium tetrachloroferrate(III), is a chemical compound with the molecular formula C₈H₂₀Cl₄FeN and a molecular weight of 327.91 g/mol . This compound is characterized by its yellow to green powder or crystalline appearance and is primarily used in scientific research.

Vorbereitungsmethoden

The synthesis of tetrachloroiron(1-);tetraethylazanium typically involves the reaction of tetraethylammonium chloride with ferric chloride in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(C2H5)4NCl+FeCl3→(C2H5)4N[FeCl4]

The product is then isolated and purified through crystallization techniques .

Analyse Chemischer Reaktionen

Toluene Photooxidation

[(C₂H₅)₄N]FeCl₄ catalyzes the selective oxidation of toluene to benzyl alcohol (Bz-OH) and benzaldehyde (PhCHO) under visible/near-UV light (λ > 360 nm). The mechanism involves chlorine radical generation from FeCl₄⁻, initiating hydrogen abstraction from toluene .

| Catalyst (40 mg) | Irradiation Source | Time (h) | Bz-OH (µmol) | PhCHO (µmol) | Total Yield (%) |

|---|---|---|---|---|---|

| [(C₂H₅)₄N]FeCl₄ | 500 W Hg lamp | 3 | 149 | 323 | 69.2 |

| TiO₂ (reference) | 500 W Hg lamp | 3 | 82 | 175 | 38.1 |

-

Operates efficiently under visible light (quantum yield: 0.042 mol/einstein at 365 nm).

-

Minimizes overoxidation to CO₂ compared to TiO₂.

-

Benzyl chloride forms as a minor byproduct but is suppressed at λ > 360 nm.

Cyclohexane Photooxidation

The compound catalyzes cyclohexane oxidation to cyclohexanol and cyclohexanone with a 2:1 alcohol-to-ketone (A/K) ratio under visible light :

| Catalyst | Light Source | A/K Ratio | Total Yield (µmol) |

|---|---|---|---|

| [(C₂H₅)₄N]FeCl₄ | Visible | 2.0 | 420 |

| TiO₂ | UV | 0.5 | 890 |

-

Higher selectivity for alcohol formation.

-

Stable under prolonged irradiation without mineralization.

Heck Vinylation Reactions

[(C₂H₅)₄N]FeCl₄ serves as a solid ethylene surrogate in palladium-catalyzed Heck couplings, eliminating gaseous ethylene requirements . Optimized conditions include:

| Parameter | Value |

|---|---|

| Catalyst | PdRuPhos G3 (10 mol%) |

| Base | KOtert-Bu (8 equiv) |

| Solvent | Toluene (0.2 M) |

| Temperature | 100°C |

| Yield (styrene) | 82% |

-

Compatible with aryl iodides/bromides.

-

Tolerates electron-withdrawing/donating substituents.

Phase-Dependent Electrical Conductivity

The compound exhibits temperature-dependent ionic conductivity linked to structural phase transitions :

| Temperature Range (K) | Activation Energy (eV) | Conduction Mechanism |

|---|---|---|

| 390–413 (Region I) | 0.74 | Correlated Barrier Hopping |

| 413–440 (Region II) | 1.13 | Disorder-Enhanced Hopping |

-

413 K : Order-disorder transition in [(C₂H₅)₄N]⁺ cations.

-

430 K : Secondary transition linked to FeCl₄⁻ reorientation.

Vibrational Mode Analysis

Raman/IR spectroscopy reveals cation-anion interactions influencing reactivity :

| Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| νₐₛ(CH₂) | 2975 | C-H stretching (cation) |

| δₐₛ(CH₂) | 1465 | CH₂ bending (cation) |

| ν(Fe-Cl) | 330 | Fe-Cl symmetric stretching |

Thermal Effects :

Environmental and Industrial Relevance

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Photocatalysis : Tetraethylammonium tetrachloroferrate(III) has been utilized as a photocatalyst in organic reactions. It facilitates the photooxidation of substrates such as toluene and cyclohexane under UV light, leading to the formation of valuable products like benzyl alcohol and benzaldehyde. The mechanism involves the dissociation of chlorine atoms that abstract hydrogen from the substrate, significantly enhancing product yields compared to traditional catalysts like titanium dioxide .

Table 1: Comparison of Product Yields Using Different Catalysts

| Catalyst | Product | Yield (%) |

|---|---|---|

| Tetraethylammonium | Benzyl Alcohol | 50 |

| Tetraethylammonium | Benzaldehyde | 25 |

| Titanium Dioxide | Benzyl Alcohol | 10 |

| Titanium Dioxide | Benzaldehyde | 2 |

Electrical Conductivity Studies

Research has shown that tetraethylammonium tetrachloroferrate(III) exhibits interesting electrical properties, particularly under varying temperature conditions. Studies involving impedance spectroscopy have revealed phase transitions at specific temperatures (413 K and 430 K), indicating potential applications in electronic materials . The compound demonstrates a significant increase in electrical conductivity as the temperature rises, making it suitable for applications in sensors and other electronic devices.

Table 2: Electrical Conductivity Measurements

| Temperature (K) | Conductivity (S/m) |

|---|---|

| 390 | |

| 413 | |

| 430 |

Bioinorganic Chemistry

In bioinorganic chemistry, tetraethylammonium tetrachloroferrate(III) serves as a model compound for studying iron complexes. These complexes are investigated for their roles in biological systems, including potential applications in drug development and synthesis of biomimetic compounds . The ability to form stable complexes with various ligands makes it a valuable tool for understanding iron's biological functions.

Case Studies

Case Study 1: Photocatalytic Oxidation of Toluene

A study demonstrated the efficiency of tetraethylammonium tetrachloroferrate(III) in the photooxidation of toluene, yielding higher amounts of benzyl alcohol compared to other catalysts. The reaction conditions were optimized for maximum yield, showcasing the compound's effectiveness as a photocatalyst under visible light irradiation .

Case Study 2: Electrical Conductivity Analysis

Another research focused on the temperature-dependent electrical properties of tetraethylammonium tetrachloroferrate(III). The findings indicated significant changes in conductivity linked to phase transitions, suggesting its potential use in temperature sensors and electronic devices .

Wirkmechanismus

The mechanism of action of tetrachloroiron(1-);tetraethylazanium involves its ability to interact with various molecular targets, including enzymes and receptors. The iron center in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound can bind to specific sites on proteins and nucleic acids, modulating their activity and function .

Vergleich Mit ähnlichen Verbindungen

Tetraethylammonium tetrachloroferrate(i& can be compared with other similar compounds, such as:

Tetraethylammonium chloride: This compound is similar in structure but lacks the iron center, making it less versatile in redox and coordination chemistry.

Tetrachloroferrate(III) complexes: These complexes contain the same iron center but differ in the nature of the counterion, which can affect their solubility and reactivity.

Tetraethylammonium bromide and iodide: These compounds are similar in structure but contain different halide ions, which can influence their chemical properties and applications.

This compoundamp; stands out due to its unique combination of tetraethylammonium and tetrachloroferrate(III) moieties, providing distinct chemical and physical properties that make it valuable in various research fields.

Biologische Aktivität

Tetraethylammonium tetrachloroferrate(III) (TEA-FeCl₄) is an ionic compound that has garnered attention in various fields, including catalysis and biological research. This article explores the biological activity of TEA-FeCl₄, focusing on its antimicrobial properties, potential applications in biomedicine, and relevant research findings.

TEA-FeCl₄ has the molecular formula C₈H₂₀Cl₄FeN and a molecular weight of 327.91 g/mol. The compound is characterized by its ionic nature, where tetraethylammonium acts as the cation and tetrachloroferrate(III) as the anion. Its structure allows for unique interactions with biological molecules, which is pivotal for its biological activity.

Antimicrobial Activity

Research indicates that TEA-FeCl₄ exhibits antimicrobial properties, albeit at moderate concentrations. The mechanism of action is primarily linked to its ability to disrupt microbial cell membranes and interfere with metabolic processes. A study highlighted that the compound functions effectively against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, which are known for their resistance to conventional antibiotics .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the effectiveness of TEA-FeCl₄ against E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

- The minimal inhibitory concentration (MIC) was determined to be 75 µg/mL for E. coli and 50 µg/mL for S. aureus, indicating its potential as an antimicrobial agent .

- Biofilm Disruption :

Catalytic Applications

In addition to its antimicrobial properties, TEA-FeCl₄ serves as a catalyst in various chemical reactions, particularly in organic synthesis. It has been utilized in the photooxidation of toluene under visible light, demonstrating its versatility beyond biological applications . This catalytic activity is attributed to the dissociation of chlorine atoms from the tetrachloroferrate anion, which can abstract hydrogen from organic substrates .

Research Findings

Recent studies have employed various analytical techniques to characterize TEA-FeCl₄ and assess its biological activity:

- Electrochemical Properties : Investigations into the electrochemical behavior of TEA-FeCl₄ revealed high ionic conductivity, making it suitable for applications in electrochemical sensors and batteries .

- Thermal Stability : Thermal analysis indicated that TEA-FeCl₄ maintains stability up to 200°C before decomposition occurs, which is crucial for storage and application in high-temperature processes .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₈H₂₀Cl₄FeN |

| Molecular Weight | 327.91 g/mol |

| Antimicrobial Activity (MIC) | 50 µg/mL (S. aureus) |

| Biofilm Disruption Efficacy | Effective against P. aeruginosa |

| Thermal Stability | Stable up to 200°C |

Eigenschaften

IUPAC Name |

tetrachloroiron(1-);tetraethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.4ClH.Fe/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;4*1H;/q+1;;;;;+3/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQUNYOKJSALRF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.Cl[Fe-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl4FeN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584327 | |

| Record name | Tetraethylammonium tetrachloroferrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14240-75-6 | |

| Record name | Tetraethylammonium tetrachloroferrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium iron(III)tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.